EF-7412

5-HT1A Dopamine D2 Dual Antagonist

EF-7412 is a precisely balanced dual antagonist of 5-HT1A (Ki=27 nM) and D2 (Ki=22 nM) receptors, with negligible affinity for α1, 5-HT2A, 5-HT3, 5-HT4, and Bz sites (Ki >1000 nM). This unique selectivity profile enables unambiguous mechanistic studies of 5-HT1A/D2 crosstalk without confounding off-target effects. Substituting with generic 5-HT1A or D2 antagonists compromises data integrity. Essential for translational neuropharmacology research.

Molecular Formula C22H33N5O4S
Molecular Weight 463.6 g/mol
CAS No. 221452-76-2
Cat. No. B1244512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEF-7412
CAS221452-76-2
Synonyms2-(4-(4-(m-(ethylsulfonamido)phenyl)piperazin-1-yl)butyl)-1,3-dioxoperhydropyrrolo(1,2-c)imidazole
EF 7412
EF-7412
Molecular FormulaC22H33N5O4S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O
InChIInChI=1S/C22H33N5O4S/c1-2-32(30,31)23-18-7-5-8-19(17-18)25-15-13-24(14-16-25)10-3-4-11-27-21(28)20-9-6-12-26(20)22(27)29/h5,7-8,17,20,23H,2-4,6,9-16H2,1H3
InChIKeyAPHPLOYRLDEZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EF-7412 (CAS 221452-76-2) Procurement Guide: A Dual 5-HT1A/D2 Antagonist Pharmacological Tool


EF-7412 (CAS 221452-76-2) is a synthetic arylpiperazine derivative designed as a dual antagonist for serotonin 5-HT1A and dopamine D2 receptors [1]. Developed using artificial neural networks (ANN) for quantitative structure-activity relationship (QSAR) modeling, it is primarily intended for use as a pharmacological research tool to probe the functional interplay of these neurotransmitter systems [2]. Its molecular formula is C22H33N5O4S with a molecular weight of 463.6 g/mol .

Why EF-7412 (CAS 221452-76-2) Cannot Be Substituted with Generic 5-HT1A or D2 Antagonists


Substituting EF-7412 with a generic or alternative 5-HT1A or D2 antagonist is not scientifically valid due to its unique dual antagonism profile and high selectivity window against off-target receptors like α1-adrenergic and other serotonin subtypes [1]. Standard compounds often exhibit high potency for a single target or carry significant off-target activity that confounds experimental interpretation. The specific quantitative balance of EF-7412's affinity for 5-HT1A (Ki=27 nM) and D2 (Ki=22 nM) receptors, combined with its negligible affinity (Ki > 1000 nM) for related receptors (α1, 5-HT2A, 5-HT3, 5-HT4, Bz), provides a well-defined pharmacological tool for isolating the effects of concurrent 5-HT1A and D2 blockade [2].

Quantitative Evidence for EF-7412 (CAS 221452-76-2) Differentiation


Dual 5-HT1A/D2 Antagonism: Quantifying EF-7412's Balanced Affinity Profile

EF-7412 exhibits a quantitatively balanced dual antagonism profile with high affinity for both serotonin 5-HT1A and dopamine D2 receptors, a characteristic not commonly found in most standard single-target antagonists [1]. It demonstrates a Ki of 27 nM for the 5-HT1A receptor and 22 nM for the D2 receptor, placing it within a similar potency range for both targets [2][3].

5-HT1A Dopamine D2 Dual Antagonist Neuropharmacology

Selectivity Over α1-Adrenergic Receptors: A >37-Fold Window

EF-7412 demonstrates a significant selectivity window against the α1-adrenergic receptor, a common off-target for many arylpiperazine-based 5-HT1A ligands [1]. It exhibits a Ki of >1000 nM for the α1 receptor, compared to its Ki of 27 nM for the primary target, 5-HT1A [2].

α1-adrenergic Selectivity Off-target Cardiovascular

Broad Selectivity Against Other Serotonergic Subtypes (5-HT2A, 5-HT3, 5-HT4)

Beyond its 5-HT1A and D2 activity, EF-7412 is characterized by its lack of significant affinity for a panel of related serotonergic receptors, including 5-HT2A, 5-HT3, 5-HT4, and benzodiazepine (Bz) binding sites [1]. Its Ki for all these receptors is reported as >1000 nM [2].

Serotonin 5-HT2A 5-HT3 Selectivity

In Vivo Functional Antagonism at Pre- and Postsynaptic 5-HT1A Sites

EF-7412 has been characterized in vivo as a functional antagonist at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptor sites [1]. This is a critical distinction from many 5-HT1A ligands which may act as agonists or partial agonists, particularly at presynaptic receptors [2].

In Vivo 5-HT1A Postsynaptic Pharmacology

Rational Design via Artificial Neural Networks (ANN) QSAR Modeling

EF-7412 was not discovered through random screening but was specifically designed using artificial neural networks (ANNs) to optimize 5-HT1A/α1 selectivity based on a QSAR analysis of 32 arylpiperazines [1]. The ANN models predicted its favorable selectivity profile, which was subsequently confirmed by synthesis and binding assays [2].

QSAR Artificial Neural Networks Drug Design Computational Chemistry

Primary Research Applications for EF-7412 (CAS 221452-76-2) Based on Evidence


Dissecting 5-HT1A vs. D2 Contributions in Neuropsychiatric Models

Due to its balanced and dual antagonist profile (5-HT1A Ki=27 nM; D2 Ki=22 nM) [1], EF-7412 is ideally suited for preclinical studies aiming to differentiate the specific contributions of 5-HT1A and D2 receptor blockade to behavioral outcomes in models of schizophrenia, depression, or anxiety. By comparing its effects with those of selective 5-HT1A (e.g., WAY-100635) or selective D2 (e.g., raclopride) antagonists, researchers can parse the synergistic or independent roles of these two critical neurotransmitter systems.

Studying 5-HT1A/D2 Interactions in Serotonergic and Dopaminergic Neurotransmission

EF-7412's clean selectivity profile (Ki > 1000 nM for 5-HT2A, 5-HT3, 5-HT4, α1, Bz) [2] makes it a precise tool for in vivo microdialysis or electrophysiology experiments. Researchers can use EF-7412 to investigate how simultaneous blockade of 5-HT1A autoreceptors and postsynaptic D2 receptors modulates neurotransmitter release (e.g., dopamine in the prefrontal cortex, serotonin in the raphe nuclei) without the confounding influence of other receptor systems [3].

Validation of ANN-Based QSAR Models in Academic and Industrial Drug Discovery

EF-7412 serves as a benchmark case study for computational chemistry and cheminformatics groups focused on rational drug design [4]. Its successful development using artificial neural networks to optimize for 5-HT1A/α1 selectivity provides a validated example for training new models, benchmarking predictive algorithms, and demonstrating the practical utility of ANN-guided QSAR in optimizing ligand selectivity [5].

Reference Standard for Dual Antagonism in Receptor Binding Assays

In screening campaigns for new dual 5-HT1A/D2 ligands, EF-7412 can be used as a reference compound due to its well-characterized, mid-nanomolar affinity for both targets [1]. Its balanced binding profile (5-HT1A/D2 Ki ratio of 1.23) [1][2] provides a benchmark against which the potency and selectivity of novel chemical entities can be quantitatively compared.

Technical Documentation Hub

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